Genistein-2',6'-d2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

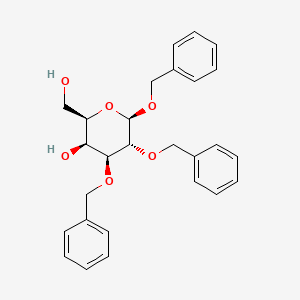

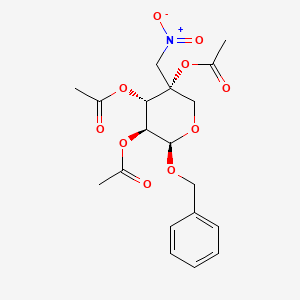

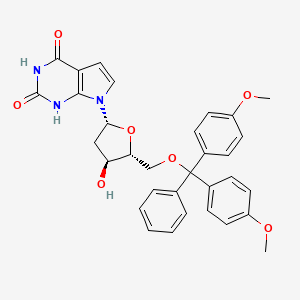

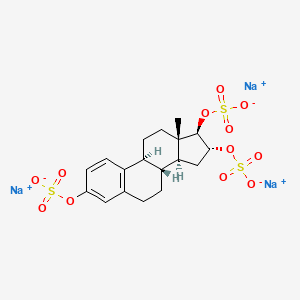

Genistein-2',6'-d2, also known as this compound, is a useful research compound. Its molecular formula is C₁₅H₈D₂O₅ and its molecular weight is 272.25. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Research : Genistein has gained attention due to its potential beneficial effects on serious diseases such as cancer. It demonstrates capabilities for apoptotic induction, cell cycle arrest, antiangiogenic, antimetastatic, and anti-inflammatory effects in various cancer models (Tuli et al., 2019).

Histone Modifications in Cancer : Genistein has been shown to affect histone modifications on certain genes in human colon cancer cell lines, indicating a role in gene expression regulation and cancer cell growth inhibition (Wang, Li, & Chen, 2012).

Pharmacological Properties : Genistein exhibits antioxidant, anti-inflammatory, antibacterial, and antiviral activities. It also impacts angiogenesis, estrogen effects, and has pharmacological activities on diabetes and lipid metabolism (Sharifi‐Rad et al., 2021).

Anti-inflammatory Effects : Studies have demonstrated genistein's anti-inflammatory effects in animal models, such as in non-alcoholic steatohepatitis rats induced by high fat diet, suggesting its potential as a therapeutic agent in inflammatory diseases (Ji et al., 2011).

Molecular Structure Analysis : Detailed structural characterizations of genistein have been performed, providing insights into its chemical properties and interactions (Paciotti et al., 2022).

Effects on Hormonal Activity and Cancer : Genistein's structure allows it to displace estrogen from cellular receptors, potentially blocking hormonal activity and influencing the incidence of certain types of cancer (Dixon & Ferreira, 2002).

Hepatoprotective Properties : Genistein has shown hepatoprotective effects in rat models, suggesting its potential use in preventing hepatic and inflammatory diseases (Ganai et al., 2015).

Dermatological Applications : Genistein exhibits antiphotocarcinogenic and antiphotoaging effects, suggesting potential applications in dermatology (Wei et al., 2003).

Nanoparticle Fabrication for Cervical Cancer Therapy : Research has been conducted on fabricating genistein-loaded biodegradable nanoparticles, which could enhance its anticancer effect in vitro and in vivo (Zhang et al., 2015).

Impact on Ovarian Follicle Growth and Steroidogenesis : Genistein exposure has been found to inhibit antral follicle growth and alter sex steroid hormone levels in mouse antral follicles, indicating its impact on reproductive biology (Patel et al., 2016).

Properties

IUPAC Name |

3-(3,5-dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-7,16-18H/i3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBJGXHYKVUXJN-NMQOAUCRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=CC(=C1O)[2H])C2=COC3=CC(=CC(=C3C2=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901171372 |

Source

|

| Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(4-hydroxyphenyl-3,5-d2)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901171372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315204-48-9 |

Source

|

| Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(4-hydroxyphenyl-3,5-d2)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=315204-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(4-hydroxyphenyl-3,5-d2)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901171372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

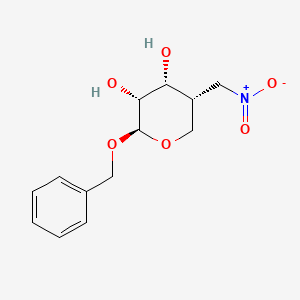

![2-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B1140102.png)

![[(3S,4S,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate](/img/structure/B1140113.png)